(6-Bromo-3-fluoropyridin-2-yl)methanol
Overview
Description
“(6-Bromo-3-fluoropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H5BrFNO and a molecular weight of 206.01 . It is a solid-powder at ambient temperature .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a reaction involving hydrogen and palladium on carbon in methanol . The mixture is stirred under a hydrogen atmosphere for 20 hours, filtered, and the filtrate is concentrated under reduced pressure .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2 .Physical and Chemical Properties Analysis
“this compound” is a solid-powder at ambient temperature . The exact boiling point is not specified .Scientific Research Applications
Synthesis and Molecular Structures
- Complex Synthesis : Compounds with structures similar to (6-Bromo-3-fluoropyridin-2-yl)methanol have been used in synthesizing coordination dimers involving ruthenium, demonstrating the potential of these compounds in complex inorganic syntheses (Schäffler, Müller, & Maas, 2006).
Spectroscopy and Molecular Interaction Studies
- IR Spectroscopy : The interaction of similar compounds with methanol has been studied through infrared spectroscopy, providing insights into hydrogen-bonding interactions and molecular structures (Nibu, Marui, & Shimada, 2006).
Reaction Mechanisms
- Solvolysis Reactions : Studies on similar compounds demonstrate their behavior in solvolysis conditions, contributing to the understanding of reaction mechanisms in the presence of bases and electrophilic agents (Aksenov & Terent'eva, 1978).
Coordination Chemistry
- Metal Complex Formation : Research shows the formation of hydrogen-bonded helicates and other complex structures with transition metals, indicating the potential of such compounds in coordination chemistry (Telfer et al., 2008).
Synthetic Chemistry
- C-H Functionalization : These compounds have been used in palladium-catalyzed C-H halogenation reactions, highlighting their role in synthetic organic chemistry (Sun, Sun, & Rao, 2014).
Crystal Structure Analysis
- Crystallography Studies : The crystal structure of related compounds has been determined, contributing to a deeper understanding of molecular geometry and bonding (Wang, Nong, Sht, & Qi, 2008).
Fluorophore Development
- Fluorophore Research : These compounds are studied for their potential in developing selective detection mechanisms for metal ions, which can be crucial in biological studies (Lambert et al., 2000).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
(6-bromo-3-fluoropyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIOKAVUZIHCDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704692 | |
Record name | (6-Bromo-3-fluoropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918793-01-8 | |
Record name | (6-Bromo-3-fluoropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.